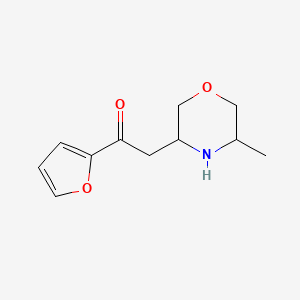

1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-(furan-2-yl)-2-(5-methylmorpholin-3-yl)ethanone |

InChI |

InChI=1S/C11H15NO3/c1-8-6-14-7-9(12-8)5-10(13)11-3-2-4-15-11/h2-4,8-9,12H,5-7H2,1H3 |

InChI Key |

VHCIVBVPEPVIPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC(N1)CC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Biological Activity

1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one, with the CAS number 1600881-63-7, is a compound that has garnered interest for its potential biological activities. Its molecular formula is and it has a molecular weight of 209.24 g/mol. This compound is characterized by the presence of a furan ring and a morpholine moiety, which are known to influence its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and morpholine structures can demonstrate antibacterial activity against various strains of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound | MIC (µM) | Bacteria Targeted |

|---|---|---|

| Ceftriaxone | 0.1 (E. coli) | E. coli |

| This compound | TBD | S. aureus, E. coli |

Case Studies

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial efficacy of various furan derivatives against S. aureus and E. coli. The results indicated that compounds with morpholine substitutions showed enhanced activity compared to those without such modifications. The minimum inhibitory concentration (MIC) values were determined using standard agar dilution methods.

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of furan-based compounds were assessed using human cancer cell lines. The results suggested that these compounds could induce apoptosis in cancer cells, although specific data on this compound remains limited.

The biological activity of this compound is hypothesized to be linked to its ability to interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. The presence of the morpholine ring may enhance membrane permeability, allowing for greater interaction with intracellular targets.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For example, modifications in the substituents on the morpholine ring have been shown to alter the antimicrobial potency significantly.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that compounds similar to 1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one exhibit promising anticancer properties. Research has shown that derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated effectiveness against several bacterial strains, indicating its potential use in developing new antibiotics or preservatives in pharmaceutical formulations .

Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Further research is needed to elucidate the mechanisms involved and confirm these effects through clinical trials .

Material Science Applications

Polymer Chemistry : The unique structure of this compound allows it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced materials used in coatings and adhesives .

Nanocomposites : The compound can be utilized in the fabrication of nanocomposites, where its ability to interact with nanoparticles can improve dispersion and compatibility within polymer systems. This application is particularly relevant in creating materials with enhanced electrical or thermal conductivity .

Cosmetic Formulation Applications

Emulsifying Agent : In cosmetic formulations, this compound can serve as an emulsifier due to its amphiphilic nature. This property allows it to stabilize oil-in-water emulsions, which are common in creams and lotions .

Skin Conditioning Agent : The compound's moisturizing properties make it a valuable ingredient in skin care products. Its inclusion can enhance skin hydration and improve the sensory feel of formulations, leading to better consumer acceptance .

Case Study 1: Anticancer Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of derivatives of this compound and their evaluation against various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting further investigation into its mechanism of action could lead to novel cancer therapies .

Case Study 2: Cosmetic Formulation Development

In a recent formulation study, researchers developed a cream incorporating this compound as an emulsifier. The formulation was tested for stability and sensory properties over six months, showing excellent stability and consumer preference due to improved texture and hydration levels .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to ethanone derivatives with varied heterocyclic substituents (Table 1).

Table 1: Structural Comparison of 1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one and Analogs

Physicochemical Properties

- Target Compound : Predicted higher polarity due to the morpholine ring, enhancing solubility in polar solvents.

- 1-(5-Chlorobenzo[b]furan-2-yl)ethan-1-one : Higher molecular weight (194.63 g/mol) and lipophilicity from the chlorinated benzo[b]furan .

- 2-Acetylfuran : Low molecular weight (110.11 g/mol) and volatility, suitable for flavor applications .

Key Research Findings

- Morpholine Advantages : The 5-methylmorpholin-3-yl group may improve metabolic stability compared to simpler heterocycles (e.g., pyridine or imidazole) due to reduced susceptibility to oxidation .

- Trifluoromethyl Effects : The CF₃ group in 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one introduces steric bulk and electron-withdrawing properties, altering binding affinity .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one typically involves:

- Formation of the furan-2-yl ethanone core (1-(furan-2-yl)ethanone or 2-acetylfuran)

- Introduction of the morpholin-3-yl substituent, particularly with a 5-methyl substitution on the morpholine ring

- Coupling or condensation reactions to link these two moieties at the ethanone position

Preparation of the Furan-2-yl Ethanone Core

The furan-2-yl ethanone (2-acetylfuran) is a key intermediate and can be prepared or sourced as follows:

- Commercial availability and isolation : 2-Acetylfuran is commercially available and can be isolated from natural sources such as essential oils and food products (e.g., sweet corn, fruits) due to its occurrence as a flavor compound.

- Chemical synthesis : It can also be synthesized via Maillard reaction pathways from glucose and glycine, or by oxidation of furfural derivatives.

- Physical properties : It has a boiling point of approximately 183.4 °C and a molecular weight of 110.11 g/mol.

Morpholine Ring Functionalization

The morpholine ring substituted at the 3-position with a 5-methyl group is a specialized building block. Preparation methods include:

- Synthesis of 5-methylmorpholine derivatives : This involves selective methylation on the morpholine ring, often starting from morpholine or 3-hydroxymorpholine precursors.

- Functionalization at the 3-position : The 3-position is typically activated for nucleophilic substitution or used as a nucleophile in coupling reactions.

Coupling to Form this compound

The key step is the formation of the ethanone linkage between the furan ring and the morpholine moiety:

- Nucleophilic substitution or addition : The morpholine nitrogen or carbon at the 3-position attacks an electrophilic center on a furan-2-yl ethanone derivative or its activated form.

- Acylation reactions : The morpholine derivative can be acylated with 1-(furan-2-yl)acetyl chloride or related activated acyl compounds to form the target ketone.

- Catalytic methods : Acidic or basic catalysts may be used to facilitate coupling, with some recent advances employing heterogeneous solid acid catalysts for related furan derivatives.

Representative Preparation Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.